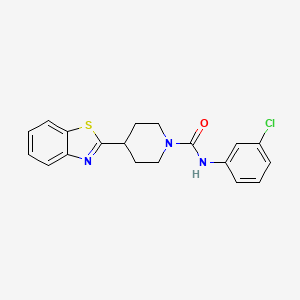
4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide
Overview
Description
4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide, also known as BCPT, is a synthetic compound with potential applications in scientific research. It is a member of the benzothiazole family and is composed of a benzothiazole ring, a chlorine-substituted phenyl ring, and a pyridinecarboxamide group. BCPT has been studied for its potential use in a variety of research applications, including the study of enzyme inhibition and protein-protein interactions.
Scientific Research Applications
Antimicrobial Applications
A significant area of research for 4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)tetrahydro-1(2H)-pyridinecarboxamide and its derivatives is in antimicrobial applications. Studies have demonstrated the synthesis of various benzothiazole derivatives, which have shown variable and modest activity against bacterial and fungal strains. For instance, the synthesis of pyridine derivatives incorporating benzothiazole moieties has been explored, revealing antimicrobial potential against selected microbial strains (Patel, Agravat, & Shaikh, 2011). Another study focused on the synthesis and evaluation of benzothiazole sulfonamide derivatives, which displayed significant antibacterial, antifungal, and antimycobacterial activities (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Anticancer and Antitumor Applications
Research into the anticancer properties of benzothiazole derivatives has also been prominent. One study synthesized indapamide derivatives, with specific compounds showing high proapoptotic activity on melanoma cell lines, suggesting potential as anticancer agents (Yılmaz, Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015). Another investigation synthesized benzothiazole derivatives, identifying compounds with potent in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of benzothiazole scaffolds in cancer treatment (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).
Other Applications
Additional research has explored the synthesis of benzothiazole derivatives for various applications, including the development of disperse dyes with potential antimicrobial and antitumor activities, suitable for dyeing polyester fibers (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015). Another study focused on the luminescence and single-molecule-magnet behavior of lanthanide coordination complexes involving benzothiazole-based ligands, opening new avenues for materials science and magnetic applications (Kishi, Cornet, Pointillart, Riobé, Lefeuvre, Cador, Guennic, Maury, Fujiwara, & Ouahab, 2018).
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-14-4-3-5-15(12-14)21-19(24)23-10-8-13(9-11-23)18-22-16-6-1-2-7-17(16)25-18/h1-7,12-13H,8-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOUQCJGTPREHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037466.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3037468.png)

![4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3037470.png)
![2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B3037471.png)
![2,2-dimethyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}propanamide](/img/structure/B3037474.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B3037475.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile](/img/structure/B3037478.png)

![5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B3037484.png)
![2-Amino-4-[(4-chlorobenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B3037485.png)